molecular formula C6H8N2O3S B8663862 p-Sulfoaminoaniline CAS No. 63711-67-1

p-Sulfoaminoaniline

Cat. No.: B8663862
CAS No.: 63711-67-1
M. Wt: 188.21 g/mol
InChI Key: ZBTRTXLGWIKSMO-UHFFFAOYSA-N
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Description

p-Sulfoaminoaniline (systematic name: 4-aminobenzenesulfonic acid), commonly known as sulfanilic acid, is an aromatic compound featuring an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para positions on the benzene ring. This structure confers unique physicochemical properties, including high water solubility due to the strongly acidic sulfonic acid group and zwitterionic character in aqueous solutions . It is synthesized via sulfonation of aniline using concentrated sulfuric acid, followed by neutralization to yield the stable zwitterion .

Key applications include:

  • Dye and pigment intermediates (azo dyes, acid dyes).
  • Pharmaceutical precursors (sulfa drugs, antiseptics).
  • Analytical reagents (e.g., nitrate detection via Griess test) .

Properties

CAS No.

63711-67-1

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

(4-aminophenyl)sulfamic acid

InChI

InChI=1S/C6H8N2O3S/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4,8H,7H2,(H,9,10,11)

InChI Key

ZBTRTXLGWIKSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares p-Sulfoaminoaniline with structurally related sulfonated aniline derivatives:

Compound Name Structure Synthesis Method Key Properties Applications
This compound 4-aminobenzenesulfonic acid Sulfonation of aniline with H₂SO₄ Water-soluble, zwitterionic, mp ~288°C (decomposes) Dyes, pharmaceuticals, analytical chemistry
4-Aminodiphenylamine-2-sulfonic acid 5-amino-2-anilinobenzenesulfonic acid Reduction of p-nitrodiphenylamine-o-sulfonic acid with Fe/HCl Needle-like crystals, low water solubility Dyestuff synthesis, photographic chemicals
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid Nitration and sulfonation of diphenylamine derivatives Limited solubility due to nitro group Specialty dyes, intermediates for nitroaromatic compounds
2-(Difluoromethylsulfonyl)-6-fluoroaniline Fluorinated benzenesulfonic acid derivative with -CF₂SO₂ and -F groups Fluorination and sulfonylation of aniline derivatives High thermal stability, lipophilic Pharmaceuticals, agrochemicals, fluorinated polymer synthesis

Physicochemical Properties

  • Solubility: this compound’s zwitterionic structure enhances water solubility, whereas nitro or fluorinated derivatives (e.g., 2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid) exhibit reduced solubility due to hydrophobic substituents .
  • Thermal Stability: Fluorinated compounds (e.g., 2-(difluoromethylsulfonyl)-6-fluoroaniline) show superior thermal stability compared to non-fluorinated analogs, making them suitable for high-temperature applications .

Research Findings and Challenges

  • Electron-Withdrawing Groups: Adding nitro groups (as in 2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid) reduces synthetic yields due to side reactions with reagents like triphenylphosphine .
  • Steric Effects: Bulky substituents (e.g., diphenylamine in 4-aminodiphenylamine-2-sulfonic acid) hinder crystallization and purification .
  • Fluorination Trade-offs : While fluorination improves stability, it necessitates specialized handling due to toxicity and environmental persistence .

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